
Methyl 5-methyl-2-oxotetrahydrofuran-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-methyl-2-oxotetrahydrofuran-3-carboxylate is an organic compound with the molecular formula C7H10O4 It is a derivative of tetrahydrofuran, a heterocyclic compound containing an oxygen atom in a five-membered ring
準備方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing methyl 5-methyl-2-oxotetrahydrofuran-3-carboxylate involves the reaction of methyldihydrofuran-2(3H)-one with lithium bis(trimethylsilyl)amide in tetrahydrofuran at -78°C . This reaction yields the desired compound with high purity.
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, and the process is often automated to improve efficiency and reduce costs.
化学反応の分析
Types of Reactions
Methyl 5-methyl-2-oxotetrahydrofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
Methyl 5-methyl-2-oxotetrahydrofuran-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic benefits.
Industry: It is used in the production of fine chemicals and intermediates for various industrial processes
作用機序
The mechanism of action of methyl 5-methyl-2-oxotetrahydrofuran-3-carboxylate depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes and receptors, to exert its effects. The pathways involved may include inhibition or activation of specific biochemical processes, leading to the desired outcome.
類似化合物との比較
Similar Compounds
Methyl 5-oxotetrahydrofuran-2-carboxylate: Similar structure but lacks the additional methyl group.
Methyl 4-oxotetrahydrofuran-3-carboxylate: Differently positioned oxo group.
Uniqueness
Methyl 5-methyl-2-oxotetrahydrofuran-3-carboxylate is unique due to the presence of the additional methyl group, which can influence its reactivity and interactions with other molecules.
特性
分子式 |
C7H10O4 |
|---|---|
分子量 |
158.15 g/mol |
IUPAC名 |
methyl 5-methyl-2-oxooxolane-3-carboxylate |
InChI |
InChI=1S/C7H10O4/c1-4-3-5(6(8)10-2)7(9)11-4/h4-5H,3H2,1-2H3 |
InChIキー |
SSFOINLQPHQBMJ-UHFFFAOYSA-N |
正規SMILES |
CC1CC(C(=O)O1)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 2,4-dimethyl-5-[(E)-(pyridin-3-ylimino)methyl]-1H-pyrrole-3-carboxylate](/img/structure/B13833365.png)
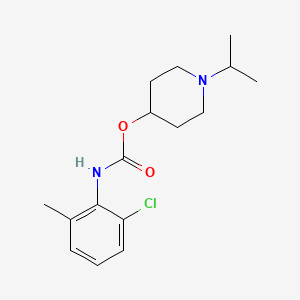
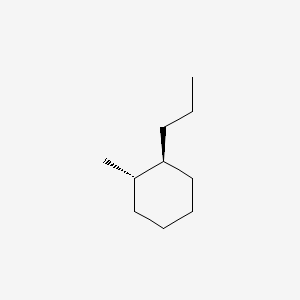
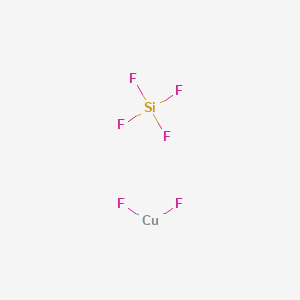
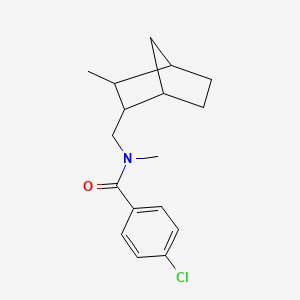

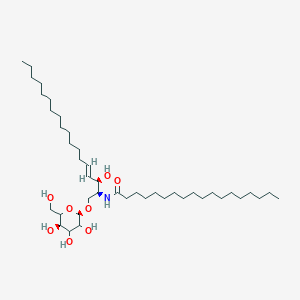

![4-[(2-Chloro-4-nitrophenyl)azo]-N-ethyl-N-(2-phenoxyethyl)aniline](/img/structure/B13833412.png)
![(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(carbamoylamino)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-2,3,3,4,4-pentadeuterio-5-oxopyrrolidine-2-carboxamide](/img/structure/B13833420.png)



